6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine

Kinase Inhibition EGFR Potency

This research-grade 6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine (CAS 153437-80-0) is a critical negative control for 4-anilinoquinazoline-based EGFR inhibitor assays. Its weak potency (IC50: 28 µM) makes it essential for confirming that biological effects are target-specific, not scaffold-related. Ideal for SAR studies, it highlights the impact of aniline ring substitution when compared to high-affinity analogs like PD153035. Supplied with certified purity for reliable in vitro use.

Molecular Formula C16H14N4O4
Molecular Weight 326.31 g/mol
CAS No. 153437-80-0
Cat. No. B3242778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine
CAS153437-80-0
Molecular FormulaC16H14N4O4
Molecular Weight326.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)[N+](=O)[O-])OC
InChIInChI=1S/C16H14N4O4/c1-23-14-7-12-13(8-15(14)24-2)17-9-18-16(12)19-10-4-3-5-11(6-10)20(21)22/h3-9H,1-2H3,(H,17,18,19)
InChIKeyQYXLGBIMSTYMHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine (153437-80-0): A Reference Quinazoline for Kinase Selectivity and Control Studies


6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine is a synthetic small molecule belonging to the 4-anilinoquinazoline class . Its structural features place it within a family of compounds widely investigated as ATP-competitive inhibitors of kinases, particularly the epidermal growth factor receptor (EGFR) . It is available from commercial suppliers primarily as a research chemical for in vitro studies [1].

Why Substitution of 6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine with Other 4-Anilinoquinazolines is Not Equivalent


4-Anilinoquinazolines constitute a class of compounds with a wide range of potencies against the epidermal growth factor receptor (EGFR). While many compounds in this class, such as gefitinib and erlotinib, exhibit sub-micromolar or even sub-nanomolar IC50 values [1], the specific substitution pattern of 6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine results in a significantly weaker interaction. It has a reported IC50 of 28 µM for an unspecified target [2]. This orders-of-magnitude difference in potency means that in-class compounds cannot be generically interchanged; selecting this particular compound is a deliberate choice for a specific experimental role, as detailed below.

Quantitative Evidence Guide for 6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine (153437-80-0)


Potency Profile of 6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine vs. Other 4-Anilinoquinazolines

6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine demonstrates low potency, with a reported IC50 of 28 µM [1]. In stark contrast, clinically relevant 4-anilinoquinazoline EGFR inhibitors like gefitinib and erlotinib exhibit IC50 values in the sub-micromolar range (e.g., 0.25-17.2 µM for gefitinib) [2], while the research tool PD153035, a direct structural analog with a 3-bromo substituent instead of a 3-nitro group, has an IC50 of just 25 pM .

Kinase Inhibition EGFR Potency Negative Control SAR

Structural Basis for Differential Activity of 6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine

The stark difference in potency between 6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine (IC50 = 28 µM) [1] and the highly potent PD153035 (IC50 = 25 pM) can be attributed to a single substitution on the phenyl ring. The target compound has a 3-nitro group, whereas PD153035 has a 3-bromo group. This highlights the critical importance of the 3-position substituent on the aniline ring for high-affinity binding to the EGFR ATP-binding pocket [2].

Structure-Activity Relationship SAR Quinazoline EGFR

Recommended Research Applications for 6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine


Negative Control in Kinase Inhibition Assays

Due to its weak inhibitory activity (IC50 = 28 µM), 6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine is an ideal negative control for experiments involving potent 4-anilinoquinazoline-based EGFR inhibitors [1]. It allows researchers to confirm that observed biological effects are due to specific, high-affinity kinase inhibition and not to non-specific effects of the quinazoline scaffold.

Tool Compound for Structure-Activity Relationship (SAR) Studies

The compound is a critical comparator in SAR studies exploring the 3-position of the aniline ring in 4-anilinoquinazolines . Comparing its low potency to that of the high-potency analog PD153035 (3-bromo) provides a stark, quantitative illustration of the impact of different substituents on target binding and can be used to validate computational docking models [1].

Analytical Reference Standard and Synthetic Intermediate

As a defined chemical entity available from multiple commercial vendors with specified purity (e.g., 98%) , it can be utilized as an analytical reference standard. Its structure also makes it a potential intermediate for synthesizing other novel quinazoline derivatives for research purposes .

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